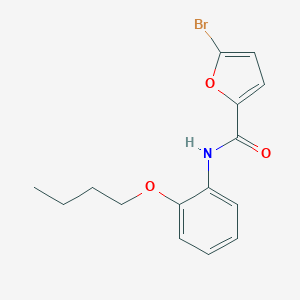
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide, also known as BRB, is a synthetic compound that belongs to the class of furan carboxamides. It has shown potential in scientific research applications, particularly in the field of cancer research.
Mécanisme D'action
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and survival, such as histone deacetylases and proteasomes. 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide also activates the tumor suppressor protein p53, which plays a crucial role in regulating cell growth and preventing cancer development.
Biochemical and Physiological Effects:
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide is its high selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, the optimal dosage and treatment duration of 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide have not been fully established, and further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
Future research on 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide could focus on optimizing its synthesis method to increase yield and purity, as well as investigating its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to determine the optimal dosage and treatment duration of 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide, as well as its safety and efficacy in humans.
Méthodes De Synthèse
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide can be synthesized through a multistep process that involves the reaction of 5-bromo-2-furoic acid with butylamine, followed by the reaction of the resulting product with 2-butoxyaniline. This synthesis method has been optimized to yield high purity and yield of 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide.
Applications De Recherche Scientifique
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide has been extensively studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth and proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer cells. 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
Propriétés
Nom du produit |
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide |
|---|---|
Formule moléculaire |
C15H16BrNO3 |
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H16BrNO3/c1-2-3-10-19-12-7-5-4-6-11(12)17-15(18)13-8-9-14(16)20-13/h4-9H,2-3,10H2,1H3,(H,17,18) |
Clé InChI |
TVIJOVFEWFWTOW-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
SMILES canonique |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(phenoxyacetyl)amino]-N-propylbenzamide](/img/structure/B267087.png)
![4-[(phenoxyacetyl)amino]-N-propylbenzamide](/img/structure/B267088.png)
![N-isopropyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267089.png)
![N-(2-methoxyethyl)-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267090.png)
![N-(2-furylmethyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B267093.png)
![N-{4-[(butylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B267095.png)

![2-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267099.png)


![N-allyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B267103.png)
![2-({3-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)benzoic acid](/img/structure/B267104.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B267109.png)
![N-[4-(2-phenylethoxy)phenyl]benzamide](/img/structure/B267110.png)